molecular formula C13H14BrN3OS B5840614 N-{5-[(3-BROMOPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE

N-{5-[(3-BROMOPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE

Cat. No.: B5840614
M. Wt: 340.24 g/mol
InChI Key: UWYNDFHTMWXFRY-UHFFFAOYSA-N
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Description

N-{5-[(3-BROMOPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Some bromobenzyl compounds can cause skin and eye irritation, and may be toxic if inhaled . Always handle chemicals with appropriate safety precautions.

Future Directions

Research into 1,3,4-thiadiazole derivatives is ongoing, with many studies focusing on their potential applications in medicine and agriculture . Future research could explore the synthesis of new derivatives, their biological activity, and their potential uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-BROMOPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE typically involves the reaction of 3-bromobenzyl chloride with 2-amino-1,3,4-thiadiazole under basic conditions to form the intermediate 5-[(3-bromophenyl)methyl]-1,3,4-thiadiazole. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-BROMOPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-[(3-BROMOPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-{5-[(4-BROMOPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE: Similar structure but with a different position of the bromine atom.

    N-{5-[(3-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

N-{5-[(3-BROMOPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLPROPANAMIDE is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3OS/c1-8(2)12(18)15-13-17-16-11(19-13)7-9-4-3-5-10(14)6-9/h3-6,8H,7H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYNDFHTMWXFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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